molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Cat. No. B041581
M. Wt: 237.25 g/mol
InChI Key: WXIAEQCTLGPQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760145

Procedure details

62.29 g (0.2 mol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal (3) was dissolved in 400 ml of 6N sulfuric acid and the solution was stirred under heating at 76°-78° C. for 1.5 hour. The solution was cooled and added with 25% aqueous solution of sodium hydroxide at a temperature below 30° C. to make the pH of the solution about 11. Then the solution was extracted with 200 ml and then with 100 ml of methylene chloride successively. The extracts were joined, washed with 100 ml of water and then dried over anhydrous mgnesium sulfate. The salt was filtered out and the magnesium was concentrated under reduced pressure. The residue was added with 120 ml of ethanol and dissolved by heating. Then, the solution was cooled to 5° C. to be crystalized. These crystals are filtered out, washed with 30 ml of cold ethanol and dried under a reduced pressure to obtain 38.09 g of 4-hydroxy- 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (m.p. 151°-153° C., yield: 80.3%).
Name
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
Quantity
62.29 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][N:6]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]2[O:15][CH2:16][O:17][C:11]=2[C:10]=1[O:18][CH3:19])[CH3:7])C.[OH-].[Na+]>S(=O)(=O)(O)O>[OH:3][CH:4]1[C:14]2[C:9](=[C:10]([O:18][CH3:19])[C:11]3[O:17][CH2:16][O:15][C:12]=3[CH:13]=2)[CH2:8][N:6]([CH3:7])[CH2:5]1 |f:1.2|

Inputs

Step One
Name
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
Quantity
62.29 g
Type
reactant
Smiles
C(C)OC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating at 76°-78° C. for 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
Then the solution was extracted with 200 ml
WASH
Type
WASH
Details
washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous mgnesium sulfate
FILTRATION
Type
FILTRATION
Details
The salt was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the magnesium was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with 120 ml of ethanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
to be crystalized
FILTRATION
Type
FILTRATION
Details
These crystals are filtered out
WASH
Type
WASH
Details
washed with 30 ml of cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.09 g
YIELD: PERCENTYIELD 80.3%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.